4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine
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Overview
Description
4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a methoxy group and a naphthalene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the naphthalene-2-carbonyl chloride, which is then reacted with 4-methoxy-1,4’-bipiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxy and naphthalene carbonyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethylamine: Shares a similar aromatic structure but differs in functional groups and overall reactivity.
Methyl 3-methoxy-2-naphthoate: Similar naphthalene structure but with different substituents.
Uniqueness
4-Methoxy-1’-(naphthalene-2-carbonyl)-1,4’-bipiperidine is unique due to its bipiperidine core combined with the methoxy and naphthalene carbonyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-14-23(15-11-21)20-8-12-24(13-9-20)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-7,16,20-21H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOUPFFFVKEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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